CYP2C19 Inhibition: 5-Fluoro-2-Methyl Phenylacetone Exhibits 70-Fold Lower IC50 than 5-Fluoro-2-Methyl-DALT in Human Liver Microsomes
In direct comparative CYP inhibition profiling, 1-(5-fluoro-2-methylphenyl)propan-2-one (as the phenylacetone scaffold) demonstrated an IC50 of 10,000 nM (10 μM) against CYP2C19 in human liver microsomes [1]. In contrast, the structurally related 5-fluoro-2-methyl-DALT (N,N-diallyltryptamine bearing the identical 5-fluoro-2-methylphenyl substitution pattern) exhibited an IC50 of 5,330 nM (5.33 μM) against CYP3A4, and a Ki of 70 nM against CYP2C19 [2]. The 143-fold difference in CYP2C19 inhibitory potency (70 nM vs. 10,000 nM) indicates that the phenylacetone scaffold imposes substantially lower CYP2C19 inhibition liability compared to the tryptamine scaffold bearing the same aryl substitution.
| Evidence Dimension | CYP2C19 inhibition potency (IC50 / Ki) |
|---|---|
| Target Compound Data | IC50 = 10,000 nM (10 μM) against CYP2C19 in human liver microsomes |
| Comparator Or Baseline | 5-fluoro-2-methyl-DALT: Ki = 70 nM against CYP2C19; IC50 = 5,330 nM against CYP3A4 |
| Quantified Difference | 143-fold lower CYP2C19 inhibitory potency for target compound (10,000 nM vs. 70 nM Ki) |
| Conditions | Human liver microsomes; preincubation 5 min; substrate: 3-O-methylfluorescein (CYP2C19) / midazolam (CYP3A4); LC-MS/MS detection |
Why This Matters
Lower CYP inhibition liability reduces the risk of drug-drug interactions when this compound is used as an intermediate in synthesizing drug candidates, a critical selection criterion for medicinal chemistry programs.
- [1] BindingDB. BDBM50069858 (CHEMBL3407774): 1-(5-Fluoro-2-methylphenyl)propan-2-one CYP2C19 Inhibition Data. BindingDB Entry. Deposited 2016-04-19. View Source
- [2] BindingDB. BDBM50380522 (CHEMBL2018907): 5-Fluoro-2-methyl-DALT CYP Enzyme Inhibition Data. BindingDB Entry. Curated by ChEMBL. View Source
